molecular formula C13H21NO B8301812 4-[4-(1-Methylethyl)aminobutyl]phenol

4-[4-(1-Methylethyl)aminobutyl]phenol

Cat. No.: B8301812
M. Wt: 207.31 g/mol
InChI Key: YYKCVPRVIHHXOH-UHFFFAOYSA-N
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Description

4-[4-(1-Methylethyl)aminobutyl]phenol is a phenolic compound characterized by a phenol ring substituted with a 4-(1-methylethyl)aminobutyl chain. These compounds are often synthesized or isolated from natural sources and exhibit diverse applications, including pharmaceutical intermediates, pyrolysis products, or bioactive agents .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-[4-(propan-2-ylamino)butyl]phenol

InChI

InChI=1S/C13H21NO/c1-11(2)14-10-4-3-5-12-6-8-13(15)9-7-12/h6-9,11,14-15H,3-5,10H2,1-2H3

InChI Key

YYKCVPRVIHHXOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCC1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Alkylphenols

(a) 4-(1-Methylethyl)phenol
  • Structure: Phenol with an isopropyl group at the para position.
  • Occurrence : Major volatile component in pyrolytic oils (23.8–40.08% yield) derived from epoxy resin composites or printed circuit boards .
  • Properties : High volatility, flammable, and abundant in thermal degradation processes.
(b) 4-Isopropylphenyl Acetate
  • Structure: Acetate ester of 4-isopropylphenol.
  • Molecular Formula : C₁₁H₁₄O₂.
  • Applications : Used in organic synthesis; ChemSpider ID: 68378 .
(c) Phenol, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- (Prenalterol)
  • Structure: Phenol with a hydroxypropoxy-isopropylamino substituent.
  • Pharmaceutical Role : Adrenergic agent (β₁-selective agonist) .
  • Toxicity : Oral LD₅₀ in mice: 335 mg/kg .

Comparison Table 1: Alkylphenols

Compound Molecular Formula Key Features Source/Application Reference
4-[4-(1-Methylethyl)aminobutyl]phenol C₁₃H₂₁NO Aminobutyl chain; potential bioactivity Hypothetical/Synthetic
4-(1-Methylethyl)phenol C₉H₁₂O Pyrolytic byproduct; high yield Industrial pyrolysis
Prenalterol C₁₂H₁₈N₂O₃ β₁-adrenergic agonist; therapeutic use Pharmaceutical synthesis

Natural Phenolic Derivatives

(a) 4-Hydroxybenzyl Derivatives from Gastrodia elata
  • Examples: 4-Hydroxybenzyl methyl ether: Neuroprotective activity (CCK assay) . 4,4′-Dihydroxydiphenyl methane: Isolated from fresh Gastrodia; structural simplicity with dual phenolic rings .
(b) 4-(Methoxymethyl)phenol
  • Occurrence : Isolated from Pleione bulbocodioides; first reported in this plant .
  • Structural Note: Methoxymethyl group enhances lipophilicity compared to unsubstituted phenol.

Comparison Table 2: Natural Phenolics

Compound Source Bioactivity/Notes Reference
4-Hydroxybenzyl methyl ether Gastrodia elata Neuroprotective (CCK assay)
4,4′-Dihydroxydiphenyl methane Gastrodia elata Antioxidant potential
4-(Methoxymethyl)phenol Pleione bulbocodioides First isolation; structural novelty
(a) 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol Hydrochloride
  • Structure: Phenol with hydroxypropoxy-isopropylamino substituent.
  • Synthesis : Intermediate in adrenergic drug synthesis; CAS 2829-84-7 .
  • Properties : Water-soluble hydrochloride salt; molecular weight 261.75 g/mol .
(b) N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide
  • Structure: Diazene-linked phenolic compound.

Comparison Table 3: Synthetic Aminophenols

Compound Key Feature Application Reference
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenol Hydrochloride Adrenergic intermediate; salt form Pharmaceutical synthesis
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide Diazene functionalization; computational study Material science

Structural and Functional Insights

  • Substituent Effects: Chain Length: Aminobutyl chains (hypothetical in target compound) may enhance membrane permeability compared to shorter chains (e.g., propoxy in Prenalterol) . Amino Groups: Isopropylamino groups improve receptor binding in adrenergic agents, whereas unsubstituted amines (e.g., in natural phenolics) lack such specificity .
  • Thermal Stability: Alkylphenols like 4-(1-methylethyl)phenol dominate pyrolytic oils due to their stability under high temperatures .

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